

6-(Pentafluorosulfanyl)benzoxazole structure elucidation

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Compound of Interest

Compound Name: 6-(Pentafluorosulfanyl)benzoxazole

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An In-depth Technical Guide to the Structure Elucidation of 6-(Pentafluorosulfanyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. This guide provides a comprehensive overview of the structure elucidation of a novel heterocyclic compound, **6-(pentafluorosulfanyl)benzoxazole**. This document outlines a representative synthetic protocol and details the analytical techniques used for its structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All experimental data are presented in a structured format for clarity and comparative analysis.

Introduction

The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The pentafluorosulfanyl (SF₅) group, in particular, has emerged as a "super-trifluoromethyl" analogue, offering a unique combination of high electronegativity, metabolic stability, and significant lipophilicity.^[1] Benzoxazoles are a class of heterocyclic compounds present in numerous medically important molecules. The synthesis and characterization of **6-**

(pentafluorosulfanyl)benzoxazole are therefore of considerable interest for the development of new chemical entities.

Synthesis

A plausible synthetic route to **6-(pentafluorosulfanyl)benzoxazole** involves the condensation of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable carboxylic acid derivative, such as formic acid or one of its orthoester derivatives, often in the presence of an acid catalyst.^{[2][3][4]}

Experimental Protocol: Synthesis of 6-(Pentafluorosulfanyl)benzoxazole

- **Reaction Setup:** To a solution of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus is added trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- **Reaction Execution:** The reaction mixture is heated to reflux for 4 hours, during which time the formation of methanol and water is observed and collected in the Dean-Stark trap.
- **Work-up:** The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **6-(pentafluorosulfanyl)benzoxazole** as a white solid.

Structure Elucidation

The structure of the synthesized **6-(pentafluorosulfanyl)benzoxazole** was confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of organic molecules. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the presence of the benzoxazole core and the pentafluorosulfanyl group.

¹ H NMR	δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-2	8.25	s		
H-4	7.95	d	8.4	
H-5	7.78	dd	8.4, 1.8	
H-7	8.10	d	1.8	

¹³ C NMR	δ (ppm)
C-2	152.5
C-3a	141.0
C-4	122.0
C-5	125.5
C-6	150.0 (p, J = 18 Hz)
C-7	115.0
C-7a	151.0

¹⁹ F NMR	δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
SF (axial)	85.0	quintet	149	1F
SF ₄ (equatorial)	65.0	d	149	4F

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The ¹³C NMR spectrum shows a characteristic pentet for the carbon attached to the SF₅ group due to C-F coupling.

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Data Acquisition:
 - ^1H NMR spectra were acquired with a spectral width of 16 ppm and 16 scans.
 - ^{13}C NMR spectra were acquired with a spectral width of 240 ppm and 1024 scans.
 - ^{19}F NMR spectra were acquired with a spectral width of 200 ppm and 64 scans, with CFCl_3 as an external standard.

Mass Spectrometry

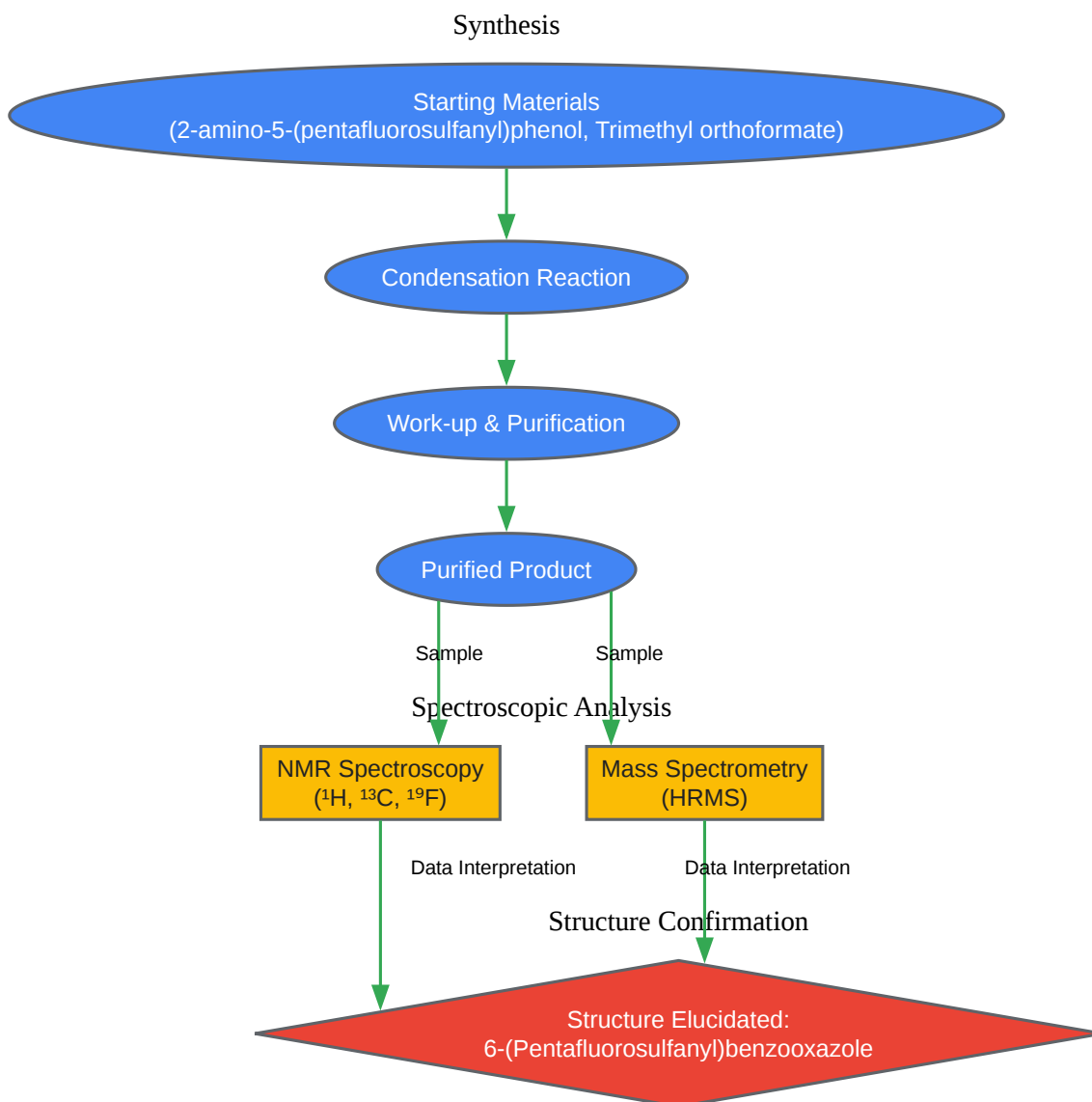
High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule, further confirming its elemental composition.

Mass Spectrometry (HRMS-ESI)	
Calculated Mass $[\text{M}+\text{H}]^+$	$\text{C}_7\text{H}_4\text{F}_5\text{NOS}$
Observed Mass $[\text{M}+\text{H}]^+$	242.0012

- Sample Preparation: A dilute solution of the compound was prepared in methanol.
- Instrumentation: HRMS analysis was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- Data Acquisition: Data was acquired over a mass range of m/z 50-750 with a resolution of 70,000.

Visualization of Structure Elucidation Workflow

The logical flow of the structure elucidation process, from synthesis to final characterization, is depicted in the following diagram.



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Caption: Workflow for the synthesis and structure elucidation of **6-(pentafluorosulfanyl)benzooxazole**.

Conclusion

The successful synthesis and comprehensive characterization of **6-(pentafluorosulfanyl)benzooxazole** have been described. The presented spectroscopic data from NMR and mass spectrometry are in full agreement with the proposed structure. This guide provides a foundational protocol and a clear workflow for researchers engaged in the synthesis and analysis of novel SF₅-containing heterocyclic compounds, which are of growing importance in the field of drug development.

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